molecular formula C8H7ClN2 B1589639 6-chloro-2-methyl-2H-indazole CAS No. 541539-87-1

6-chloro-2-methyl-2H-indazole

Cat. No. B1589639
M. Wt: 166.61 g/mol
InChI Key: VMLMCURMWQPXSP-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-2H-indazole (CMI) is an organic compound belonging to the class of indazoles. It is a colorless, crystalline solid that is insoluble in water and soluble in organic solvents. CMI is an important intermediate in organic synthesis, and is used in a variety of applications, particularly in the pharmaceutical and agrochemical industries. It is also used as a reagent in the preparation of various compounds.

Scientific Research Applications

Synthesis and Chemical Properties

6-chloro-2-methyl-2H-indazole is a derivative of indazole, which has been extensively studied for its chemical properties and synthesis methods. For instance, the phase transfer catalyzed synthesis of indazoles, including 6-chloro-2-methyl-2H-indazole, involves reactions with potassium acetate and crown ethers to produce indazoles in good yields (Bartsch & Yang, 1984). Moreover, the crystal structure of related indazole compounds, like 3-chloro-1-methyl-5-nitro-1H-indazole, demonstrates planar indazole systems with potential for varied biological activities (Kouakou et al., 2015).

Antitumor and Antimicrobial Applications

Research has shown that derivatives of 6-chloro-2-methyl-2H-indazole exhibit notable antitumor activities. For example, N-(2′-arylaminepyrimidin4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives have demonstrated significant antitumor properties (Chu De-qing, 2011). Additionally, indazole-based 2-pyrone scaffolds have shown effectiveness against Leishmania donovani, indicating potential in treating parasitic infections (El Ghozlani et al., 2019).

Potential in Pain Management

Some indazole derivatives, including 6-chloro-2-methyl-2H-indazole, have been identified as antagonists of the transient receptor potential A1 (TRPA1) ion channel, which is implicated in inflammatory pain. This suggests their potential application in pain management (Rooney et al., 2014).

Agricultural Applications

Indazoles, including 6-chloro-2-methyl-2H-indazole derivatives, have also found applications in agriculture. They have been used as herbicides, showing effectiveness against a range of weeds in paddy fields, thus demonstrating their utility in crop management (Hwang et al., 2005).

properties

IUPAC Name

6-chloro-2-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-11-5-6-2-3-7(9)4-8(6)10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLMCURMWQPXSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC(=CC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447585
Record name 6-chloro-2-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-methyl-2H-indazole

CAS RN

541539-87-1
Record name 6-Chloro-2-methyl-2H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=541539-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-chloro-2-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
M Cheung, A Boloor, JA Stafford - The Journal of Organic …, 2003 - ACS Publications
… 6-Chloro-2-methyl-2H-indazole (2 g). Tan solid: mp 70 C (EtOAc); 1 H NMR (400 MHz, DMSO-d 6 ) δ 8.30 (s, 1H), 7.76 (d, 1H, J = 1.8 Hz), 7.60 (d, 1H, J = 9.1 Hz), 7.17 (dd, 1H, J = 9.1 …
Number of citations: 65 pubs.acs.org
Y Unoh, S Uehara, K Nakahara, H Nobori… - Journal of medicinal …, 2022 - ACS Publications
… As a result, compound 2, having 6-chloro-2-methyl-2H-indazole as a P1′ ligand, displayed a … The P1′ ligand, 6-chloro-2-methyl-2H-indazole moiety, held hydrogen bonding with the …
Number of citations: 231 pubs.acs.org
C Watanabe, S Tanaka, Y Okiyama… - The Journal of …, 2023 - ACS Publications
… π-orbital on the 6-chloro-2-methyl-2H-indazole of f2-fragment (… a nitrogen atom on the 6-chloro-2-methyl-2H-indazole of f2-… 6-membered ring for the 6-chloro-2-methyl-2H-indazole of f2-…
Number of citations: 1 pubs.acs.org
C Watanabe, S Tanaka, Y Okiyama, H Yuki, T Ohyama… - 2022 - chemrxiv.org
… on the 6-chloro-2-methyl-2H-indazole of f2-fragment by an NH–N hydrogen bond (ES: −7.7 … carbon atom on a 6-membered ring for the 6-chloro-2-methyl-2H-indazole of f2-fragment (ES: …
Number of citations: 0 chemrxiv.org
AK Ghosh, JL Mishevich, A Mesecar… - ChemMedChem, 2022 - Wiley Online Library
… The P1’ ligand 6-chloro-2-methyl2H-indazole forms a hydrogen bond with the backbone NH of Thr26. It also shows hydrophobic contacts with Met49. …
M Lin, X Zeng, Y Duan, Z Yang, Y Ma, H Yang… - Communications …, 2023 - nature.com
… In the S1' subsite, the 6-chloro-2-methyl-2H-indazole part interacts with the NH of the mainchain of T26 through a hydrogen bond. In addition, H163, C145, G143, and Q189 are also …
Number of citations: 9 www.nature.com
ZC Bei, H Yu, H Wang, Q Li, B Wang… - Emerging Microbes & …, 2023 - Taylor & Francis
… At S-217622’s binding to 3CLpro, its 6-chloro-2-methyl-2H-indazole moiety is placed in the S1' sub-pocket and holds hydrogen bonding with the T26 main-chain NH, while T21 sits …
Number of citations: 10 www.tandfonline.com
M Komiyama - Bulletin of the Chemical Society of Japan, 2022 - journal.csj.jp
… The 6-chloro-2-methyl-2H-indazole moiety forms hydrogen bonds with the Thr26 main-chain NH, and is in hydrophobic contact with Met49. No covalent interactions occur between the …
Number of citations: 14 www.journal.csj.jp
Z She, Y Yao, C Wang, Y Li… - Journal of Chemical …, 2023 - journals.sagepub.com
… The P1′ ligand, 6-chloro-2-methyl-2H-indazole moiety, entered into hydrogen bonding with the Thr 26 mainchain NH and a hydrophobic contact with Met 49 . A variety of interactions …
Number of citations: 5 journals.sagepub.com
C Lin, H Jiang, W Li, P Zeng, X Zhou, J Zhang, J Li - Structure, 2023 - cell.com
… Specially, a 6-chloro-2-methyl-2Hindazole moiety is utilized by S-217622 to occupy the S1’ pocket and forms a hydrogen-bonding interaction with the main chain NH of Thr26. The …
Number of citations: 1 www.cell.com

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